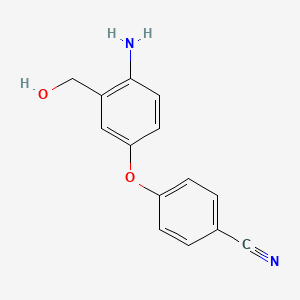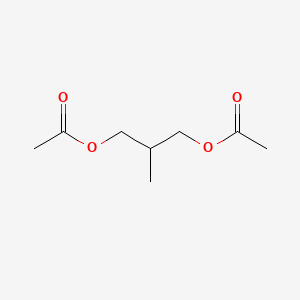
2-Methylpropane-1,3-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropane-1,3-diyl diacetate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 . It is a diacetate ester derived from 2-methyl-1,3-propanediol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,3-diyl diacetate can be synthesized through the esterification of 2-methyl-1,3-propanediol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the diacetate ester .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 2-methyl-1,3-propanediol is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions: 2-Methylpropane-1,3-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the diacetate ester can be hydrolyzed back to 2-methyl-1,3-propanediol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-methyl-1,3-propanediol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
科学的研究の応用
2-Methylpropane-1,3-diyl diacetate has several applications in scientific research:
作用機序
The mechanism of action of 2-Methylpropane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1,3-propanediol, which can then participate in metabolic pathways or chemical reactions. The presence of the acetate groups allows for specific interactions with enzymes and other biomolecules, influencing its reactivity and biological activity .
類似化合物との比較
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the methyl and acetate groups.
2-Methyl-1,3-propanediol: The parent compound from which 2-Methylpropane-1,3-diyl diacetate is derived.
Propylene glycol diacetate: Another diacetate ester with similar applications but different structural properties.
Uniqueness: this compound is unique due to the presence of both methyl and acetate groups, which enhance its reactivity and versatility in various chemical and industrial applications. Its branched structure also imparts distinct physical and chemical properties compared to linear diols and esters .
特性
IUPAC Name |
(3-acetyloxy-2-methylpropyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-11-7(2)9)5-12-8(3)10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLKBUOGOLEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
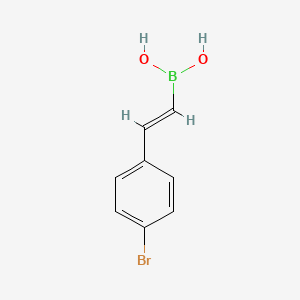
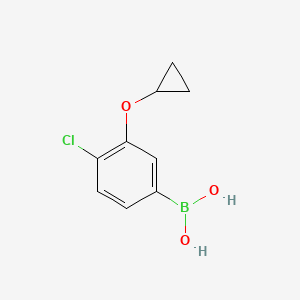
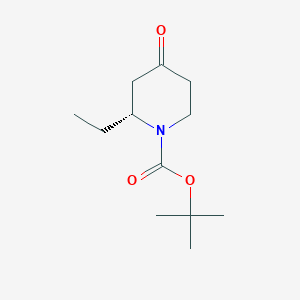
![4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B8263230.png)
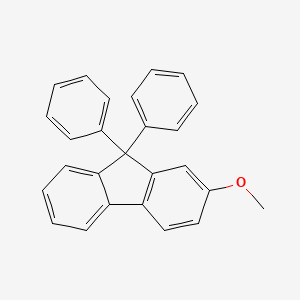
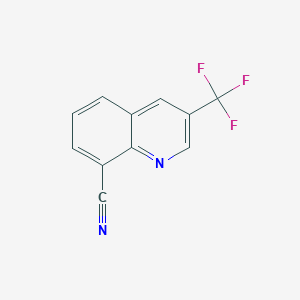
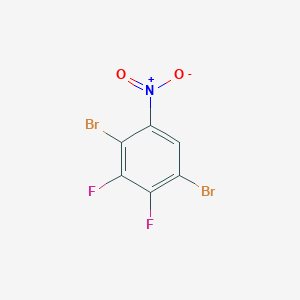
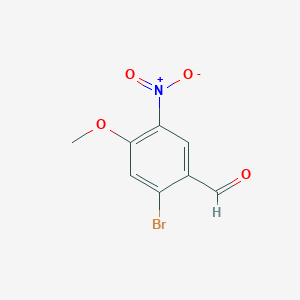
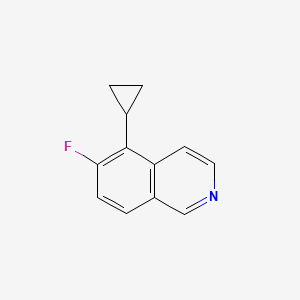
![9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene](/img/structure/B8263263.png)
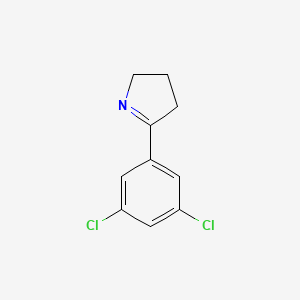
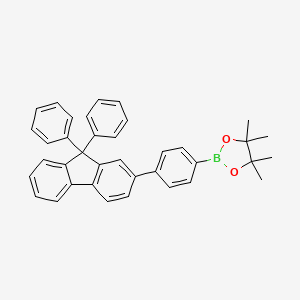
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
